molecular formula C9H10O3 B019245 2-Hydroxy-2-phenylpropanoic acid CAS No. 515-30-0

2-Hydroxy-2-phenylpropanoic acid

Cat. No. B019245
CAS RN: 515-30-0
M. Wt: 166.17 g/mol
InChI Key: NWCHELUCVWSRRS-UHFFFAOYSA-N
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Patent
US08088613B2

Procedure details

We next examined the preparation of aryllactic acid derivatives 6 through hydrolysis of the corresponding cyanohydrins 5. Phenyllactic acid and derivatives serve as versatile building blocks for the preparation of numerous biologically active compounds. (Coppola, G. M.; Schuster, H. F. Chiral α-Hydroxy Acids in Enantioselective Synthesis; Wiley-VCH: Weinheim, Germany: 1997.) Upon screening our nitrilase library against the parent cyanohydrin 5a (Ar=phenyl), we found several enzymes that provided 6a with high enantiomeric excess. One enzyme, SEQ ID NOS: 103, 104, was further characterized. After optimization, SEQ ID NOS:103, 104, was shown to provide (S)-phenyllactic acid (6a) with complete conversion (50 mM) and very high enantioselectivity (98% ee) over 6 h. The highest enantioselectivity previously reported for biocatalytic conversion of 5 to 6 was 75% ee achieved through a whole cell transformation using a Pseudomonas strain. (Hashimoto, Y.; Kobayashi, E.; Endo, T.; Nishiyama, M.; Horinouchi, S. Biosci. Biotech. Biochem. 1996, 60, 1279.)
[Compound]
Name
aryllactic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyanohydrins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
α-Hydroxy Acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
P(O)(O)(O)=O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[C:19]1([C:25]([CH3:30])([OH:29])[C:26]([OH:28])=[O:27])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[C:19]1([C@:25]([CH3:30])([OH:29])[C:26]([OH:28])=[O:27])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1|

Inputs

Step One
Name
aryllactic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
cyanohydrins
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)(O)C
Step Four
Name
α-Hydroxy Acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)[C@@](C(=O)O)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08088613B2

Procedure details

We next examined the preparation of aryllactic acid derivatives 6 through hydrolysis of the corresponding cyanohydrins 5. Phenyllactic acid and derivatives serve as versatile building blocks for the preparation of numerous biologically active compounds. (Coppola, G. M.; Schuster, H. F. Chiral α-Hydroxy Acids in Enantioselective Synthesis; Wiley-VCH: Weinheim, Germany: 1997.) Upon screening our nitrilase library against the parent cyanohydrin 5a (Ar=phenyl), we found several enzymes that provided 6a with high enantiomeric excess. One enzyme, SEQ ID NOS: 103, 104, was further characterized. After optimization, SEQ ID NOS:103, 104, was shown to provide (S)-phenyllactic acid (6a) with complete conversion (50 mM) and very high enantioselectivity (98% ee) over 6 h. The highest enantioselectivity previously reported for biocatalytic conversion of 5 to 6 was 75% ee achieved through a whole cell transformation using a Pseudomonas strain. (Hashimoto, Y.; Kobayashi, E.; Endo, T.; Nishiyama, M.; Horinouchi, S. Biosci. Biotech. Biochem. 1996, 60, 1279.)
[Compound]
Name
aryllactic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyanohydrins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
α-Hydroxy Acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
P(O)(O)(O)=O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[C:19]1([C:25]([CH3:30])([OH:29])[C:26]([OH:28])=[O:27])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[C:19]1([C@:25]([CH3:30])([OH:29])[C:26]([OH:28])=[O:27])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1|

Inputs

Step One
Name
aryllactic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
cyanohydrins
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)(O)C
Step Four
Name
α-Hydroxy Acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)[C@@](C(=O)O)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08088613B2

Procedure details

We next examined the preparation of aryllactic acid derivatives 6 through hydrolysis of the corresponding cyanohydrins 5. Phenyllactic acid and derivatives serve as versatile building blocks for the preparation of numerous biologically active compounds. (Coppola, G. M.; Schuster, H. F. Chiral α-Hydroxy Acids in Enantioselective Synthesis; Wiley-VCH: Weinheim, Germany: 1997.) Upon screening our nitrilase library against the parent cyanohydrin 5a (Ar=phenyl), we found several enzymes that provided 6a with high enantiomeric excess. One enzyme, SEQ ID NOS: 103, 104, was further characterized. After optimization, SEQ ID NOS:103, 104, was shown to provide (S)-phenyllactic acid (6a) with complete conversion (50 mM) and very high enantioselectivity (98% ee) over 6 h. The highest enantioselectivity previously reported for biocatalytic conversion of 5 to 6 was 75% ee achieved through a whole cell transformation using a Pseudomonas strain. (Hashimoto, Y.; Kobayashi, E.; Endo, T.; Nishiyama, M.; Horinouchi, S. Biosci. Biotech. Biochem. 1996, 60, 1279.)
[Compound]
Name
aryllactic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyanohydrins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
α-Hydroxy Acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
P(O)(O)(O)=O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.[C:19]1([C:25]([CH3:30])([OH:29])[C:26]([OH:28])=[O:27])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[C:19]1([C@:25]([CH3:30])([OH:29])[C:26]([OH:28])=[O:27])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:0.1|

Inputs

Step One
Name
aryllactic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
cyanohydrins
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)(O)O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)(O)C
Step Four
Name
α-Hydroxy Acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)[C@@](C(=O)O)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.